Methyl 1-ethyl-2-methoxycyclohexa-2,5-diene-1-carboxylate
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Overview
Description
Methyl 1-ethyl-2-methoxycyclohexa-2,5-diene-1-carboxylate is an organic compound with a complex structure that includes a cyclohexadiene ring substituted with ethyl, methoxy, and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-ethyl-2-methoxycyclohexa-2,5-diene-1-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the alkylation of a cyclohexadiene derivative with ethyl and methoxy groups, followed by esterification to introduce the carboxylate group . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated control systems and real-time monitoring to maintain consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-ethyl-2-methoxycyclohexa-2,5-diene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy and ethyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Methyl 1-ethyl-2-methoxycyclohexa-2,5-diene-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism by which Methyl 1-ethyl-2-methoxycyclohexa-2,5-diene-1-carboxylate exerts its effects involves interactions with molecular targets and pathways within cells. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-methyl-2-cyclohexanone-1-carboxylate
- 2-Methyl-5-(1-methylethenyl)-2-cyclohexen-1-one
- 1-Ethyl-2-methylcyclohexanol
Uniqueness
Methyl 1-ethyl-2-methoxycyclohexa-2,5-diene-1-carboxylate is unique due to its specific combination of functional groups and the resulting chemical properties. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various applications. Additionally, its potential biological activities and industrial uses set it apart from similar compounds .
Properties
CAS No. |
82478-12-4 |
---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
methyl 1-ethyl-2-methoxycyclohexa-2,5-diene-1-carboxylate |
InChI |
InChI=1S/C11H16O3/c1-4-11(10(12)14-3)8-6-5-7-9(11)13-2/h6-8H,4-5H2,1-3H3 |
InChI Key |
RTQBYLRKVIZZQT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C=CCC=C1OC)C(=O)OC |
Origin of Product |
United States |
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